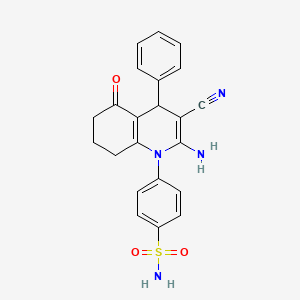
4-(2-amino-3-cyano-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-amino-3-cyano-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide is an organic compound known for its multifunctional biological activities and complex structure, comprising a quinoline ring fused with a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes
One synthetic route involves a multi-step process starting with the condensation of 2-aminobenzonitrile with 4-phenylcyclohexanone under acidic conditions, resulting in the formation of a tetrahydroquinoline intermediate. This intermediate undergoes further nitration, followed by sulfonation using benzenesulfonyl chloride, yielding the final compound.
Reaction Conditions
Condensation: Carried out under reflux at around 100-110°C with acidic catalysts like sulfuric acid.
Nitration: Performed at low temperatures (0-5°C) to control the reactivity.
Sulfonation: Typically conducted at room temperature with a base like pyridine to neutralize the reaction medium.
Industrial Production Methods
Industrial-scale synthesis may involve continuous flow reactors to manage exothermic reactions efficiently and ensure high yields. Solvent extraction and crystallization steps are optimized to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The quinoline moiety can undergo oxidation, forming quinolinone derivatives.
Reduction: The nitrile group can be reduced to an amine using hydrogenation techniques.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Utilizes reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a common reduction catalyst.
Substitution: Involves reagents like acyl chlorides or sulfonyl chlorides at ambient temperature.
Major Products
Products include quinolinone derivatives from oxidation, primary amines from reduction, and various substituted amides from nucleophilic substitution.
Scientific Research Applications
The compound has broad applications:
Chemistry: Used as an intermediate in organic synthesis, facilitating the development of complex molecules.
Biology: Investigated for its enzyme inhibition properties, particularly targeting kinases and proteases.
Medicine: Studied for potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the production of specialized polymers and materials due to its unique structural features.
Mechanism of Action
The compound acts by interacting with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by altering the enzyme's conformation. In cancer research, it has shown promise in disrupting cellular signaling pathways involved in cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(2-amino-5-cyano-4-phenyl-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide
2-amino-3-cyano-4-phenyl-5-oxo-5,6,7,8-tetrahydroquinoline
Uniqueness
Compared to its analogs, 4-(2-amino-3-cyano-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-1(4H)-yl)benzenesulfonamide boasts a broader spectrum of biological activity due to its sulfonamide group, which enhances its solubility and binding affinity to biological targets.
It's a remarkable compound with diverse applications and significant potential for future research and development. Now, what gets you into the nitty-gritty of chemistry?
Properties
IUPAC Name |
4-(2-amino-3-cyano-5-oxo-4-phenyl-4,6,7,8-tetrahydroquinolin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c23-13-17-20(14-5-2-1-3-6-14)21-18(7-4-8-19(21)27)26(22(17)24)15-9-11-16(12-10-15)30(25,28)29/h1-3,5-6,9-12,20H,4,7-8,24H2,(H2,25,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCADXCIILQBHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)S(=O)(=O)N)N)C#N)C4=CC=CC=C4)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(5,6-dimethyl-1H-1,3-benzimidazol-1-yl)-1-[4-(2-oxo-1-pyrrolidinyl)benzyl]dihydro-1H-pyrrole-2,5-dione](/img/structure/B5892634.png)
![(4-CHLORO-2-FLUOROPHENYL)METHYL 4-{2-[(4-CHLORO-2-FLUOROPHENYL)METHYL]-2H-1,2,3,4-TETRAZOL-5-YL}BENZOATE](/img/structure/B5892636.png)
![METHYL 3,3,3-TRIFLUORO-2-(PHENYLFORMAMIDO)-2-{[4-(TRIFLUOROMETHOXY)PHENYL]AMINO}PROPANOATE](/img/structure/B5892637.png)

![3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(4-CHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA](/img/structure/B5892661.png)
![ETHYL 3-(4-ETHOXYPHENYL)-3-[(4-METHYLPHENYL)FORMAMIDO]PROPANOATE](/img/structure/B5892669.png)
![6-bromo-2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-quinolinecarboxamide](/img/structure/B5892671.png)

![2-{[4-(PROP-2-EN-1-YL)-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-{4-[(1,3-THIAZOL-2-YL)SULFAMOYL]PHENYL}ACETAMIDE](/img/structure/B5892688.png)
![(5-hydroxytricyclo[3.3.1.1~3,7~]dec-2-ylidene)acetonitrile](/img/structure/B5892694.png)
![N~1~-(2-furylmethyl)-4-oxo-4-[4-(2-pyridyl)piperazino]butanamide](/img/structure/B5892695.png)
![ETHYL 3-[(4-{[4-(4-ETHOXY-4-OXOBUTANAMIDO)PHENYL]METHYL}PHENYL)CARBAMOYL]PROPANOATE](/img/structure/B5892699.png)
![2-(2,2-Dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B5892703.png)
![2-(4-CHLOROPHENYL)-N~4~-{[2-(2-PHENYLACETYL)HYDRAZINO]CARBOTHIOYL}-4-QUINOLINECARBOXAMIDE](/img/structure/B5892707.png)
